N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a unique combination of bifuran and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran and thiophene intermediates. One common method involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave-assisted synthesis for the formation of amide and ester derivatives containing furan rings . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)4 or PhI(OAc)2, reducing agents such as NaBH4, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer or anti-inflammatory agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the bifuran and thiophene moieties are believed to play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Similar structure but lacks the sulfonamide group.
2,2’-Biselenophene: Contains selenium instead of sulfur.
2,2’-Bipyrrole: Features pyrrole rings instead of furan.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bifuran and thiophene rings with a sulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c15-13-5-6-14(22-13)23(18,19)16-8-9(17)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOBLHVCOUFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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